methyl 4-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 4-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5, a pyrrole ring at position 4, and a sulfanyl-acetamido-benzoate ester moiety. Such compounds are typically synthesized via condensation reactions involving triazole precursors and functionalized benzoic acid derivatives, as seen in analogous synthetic protocols for related triazole esters .
Properties
IUPAC Name |
methyl 4-[[2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-31-19-11-7-16(8-12-19)21-25-26-23(28(21)27-13-3-4-14-27)33-15-20(29)24-18-9-5-17(6-10-18)22(30)32-2/h3-14H,15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQWFQTEYUPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable alkyne or nitrile.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the triazole ring with a methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction involving an amine and a diketone.
Attachment of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 4-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound has potential as a drug candidate due to its unique structural features, which may confer specific biological activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its functional group diversity.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole and pyrrole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The methoxyphenyl group may enhance lipophilicity, improving membrane permeability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several triazole-based esters and sulfanyl-acetamido derivatives. Below is a detailed comparison of its key features against similar compounds from the literature:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Physicochemical Properties: The 4-methoxyphenyl group in the target compound likely enhances electron-donating properties compared to the 4-chlorobenzyl group in or the 4-cyanophenoxy group in . This may influence reactivity in biological or catalytic applications. Phenyl or methyl substituents on the triazole ring (e.g., ) correlate with higher melting points (~240–252°C), suggesting increased crystallinity due to planar aromatic systems.
Spectral Characteristics :
- IR spectra of analogs confirm the presence of C=O (1663–1711 cm⁻¹), C=N (1525–1545 cm⁻¹), and C-S (635–694 cm⁻¹) bonds, which are expected in the target compound.
Biological Relevance: While direct activity data for the target compound are absent, structurally related triazole derivatives exhibit antiviral and antimicrobial properties .
Biological Activity
Methyl 4-(2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique combination of functional groups including a methoxyphenyl group, a pyrrole ring, and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 394.5 g/mol. The presence of sulfur in the triazole structure enhances its biological profile, particularly in terms of enzyme inhibition and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Studies indicate that similar compounds exhibit high antioxidant properties, which help in mitigating oxidative stress and reducing cellular damage associated with various diseases .
- Anticancer Properties : Compounds containing the triazole structure have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). The mechanism involves inducing apoptosis through the modulation of signaling pathways related to cell survival and death .
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | Significant inhibition observed | |
| Antioxidant Activity | High antioxidant capacity | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Neuroprotective Effects : In a study examining the neuroprotective effects of similar triazole derivatives, researchers found that these compounds could significantly reduce neuronal cell death induced by oxidative stress. The mechanism was linked to their ability to scavenge free radicals and modulate antioxidant enzyme activity.
- Anticancer Efficacy : Another investigation focused on the anticancer properties of this compound. The results indicated that this compound exhibited dose-dependent cytotoxicity against MCF-7 cells, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
